molecular formula C12H17FO3 B1441898 1-(2,2-Diethoxyethoxy)-2-fluorobenzene CAS No. 1313712-61-6

1-(2,2-Diethoxyethoxy)-2-fluorobenzene

Cat. No. B1441898
M. Wt: 228.26 g/mol
InChI Key: QUAGZJIIKHPNPN-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-2-fluorobenzene, also known as 1-DEFB, is an organofluorine compound that is used as a starting material in organic synthesis. It is a versatile reagent with a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials. The compound has been used in numerous scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes are increasingly recognized as versatile solvents and ligands in organometallic chemistry and transition-metal-based catalysis due to their weak π-electron donating ability. This property allows them to be used as essentially non-coordinating solvents or as readily displaced ligands, facilitating the study of well-defined complexes of fluorobenzenes and highlighting opportunities for their exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Photophysics and Materials Science

The photophysical properties of fluorinated benzene derivatives, such as 1,4-diethynyl-2-fluorobenzene, have been investigated, revealing complex behaviors in solution and crystalline states. Studies have shown the influence of aggregation on the photophysics of these compounds, providing insights into their potential applications in materials science, specifically in designing materials with unique optical and electronic properties (Levitus et al., 2001).

Environmental Science and Degradation

Research on the degradation of fluorobenzenes under environmentally relevant conditions has developed catalytic systems for hydrodefluorination and hydrogenation, presenting methods for mitigating the environmental impact of fluorinated compounds. These findings are crucial for understanding the fate of such compounds in the environment and developing strategies for their removal or degradation (Baumgartner & McNeill, 2012).

properties

IUPAC Name

1-(2,2-diethoxyethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAGZJIIKHPNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724374
Record name 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethoxy)-2-fluorobenzene

CAS RN

1313712-61-6
Record name 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-fluorophenol (1.00 g, 8.92 mmol), 2-bromo-1,1-diethoxyethane (1.75 g, 8.92 mmol), and K2CO3 (1.47 g, 10.7 mmol) in anhydrous DMF (10 mL) was heated at 110° C. overnight. The reaction mixture was poured into ice cold water (15 mL) and extracted with EtOAc (2×100 mL). The EtOAc solution was washed with water (25 mL) and brine (25 mL), dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 1-(2,2-diethoxyethoxy)-2-fluorobenzene (1.65 g, 81%) as a viscous liquid. 1H NMR (400 MHz, CDCl3): δ 7.09-6.96 (m, 3H), 6.93-6.87 (m, 1H), 4.85 (t, 1H, J=5.2 Hz), 4.07 (d, 2H, J=5.2 Hz), 3.82-3.74 (m, 2H), 3.69-3.61 (m, 2H), 1.24 (t, 6H, J=7.0 Hz).
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1 g
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1.75 g
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1.47 g
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10 mL
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ice
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15 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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